2-((8-Ethylquinolin-4-yl)oxy)acetonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((8-Ethylquinolin-4-yl)oxy)acetonitrile typically involves the reaction of 8-ethylquinoline with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
These services ensure the compound is produced with high purity and in large quantities to meet research and industrial needs .
Chemical Reactions Analysis
Types of Reactions
2-((8-Ethylquinolin-4-yl)oxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline compounds.
Scientific Research Applications
2-((8-Ethylquinolin-4-yl)oxy)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((8-Ethylquinolin-4-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-((8-Methylquinolin-4-yl)oxy)acetonitrile
- 2-((8-Propylquinolin-4-yl)oxy)acetonitrile
- 2-((8-Butylquinolin-4-yl)oxy)acetonitrile
Uniqueness
2-((8-Ethylquinolin-4-yl)oxy)acetonitrile is unique due to its specific ethyl substitution on the quinoline ring, which can influence its chemical reactivity and biological activity. This substitution can result in different physical and chemical properties compared to similar compounds with different alkyl groups .
Properties
Molecular Formula |
C13H12N2O |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-(8-ethylquinolin-4-yl)oxyacetonitrile |
InChI |
InChI=1S/C13H12N2O/c1-2-10-4-3-5-11-12(16-9-7-14)6-8-15-13(10)11/h3-6,8H,2,9H2,1H3 |
InChI Key |
PAVKZQBYPFEWJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC=N2)OCC#N |
Origin of Product |
United States |
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